

CAS number and molecular structure of Dimethyl ethylenemalonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl ethylenemalonate*

Cat. No.: *B099043*

[Get Quote](#)

Dimethyl Ethylenemalonate: A Technical Guide for Researchers

An in-depth examination of the chemical properties, synthesis, and applications of **Dimethyl Ethylenemalonate**, a versatile building block in modern organic synthesis and drug discovery.

Introduction

Dimethyl ethylenemalonate is a key organic compound utilized as a versatile precursor in a variety of chemical transformations. Its activated carbon-carbon double bond makes it an excellent Michael acceptor and a valuable component in the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly for professionals in research, and drug development.

Molecular Structure and Chemical Identity

Dimethyl ethylenemalonate is systematically named dimethyl 2-ethylidene propanedioate. Its structure features a propanedioate backbone with an ethylidene group attached to the second carbon.

CAS Number: 17041-60-0[1][2][3]

Molecular Formula: C₇H₁₀O₄[\[4\]](#)

Molecular Weight: 158.15 g/mol [\[1\]](#)[\[3\]](#)

Linear Formula: CH₃CH=C(CO₂CH₃)₂[\[1\]](#)[\[2\]](#)

SMILES: CC=C(C(=O)OC)C(=O)OC[\[3\]](#)

InChI Key: FRCFZWCJSXQAMQ-UHFFFAOYSA-N[\[1\]](#)[\[3\]](#)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **Dimethyl ethylenemalonate** is provided below. This data is crucial for its handling, characterization, and use in experimental settings.

Physicochemical Properties

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[5] [6]
Density	1.111 g/mL at 25 °C	[1] [5] [6]
Boiling Point	154 °C	[5]
Refractive Index	n _{20/D} 1.447	[1] [5] [6]
Flash Point	97.0 °C (closed cup)	[1] [5]
Topological Polar Surface Area	52.6 Å ²	[3]
Rotatable Bond Count	4	[4]
Hydrogen Bond Acceptor Count	4	[4]
Hydrogen Bond Donor Count	0	[4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the identity and purity of **Dimethyl ethylenemalonate**.

Mass Spectrometry: The electron ionization mass spectrum of **Dimethyl ethylenemalonate** shows characteristic fragmentation patterns that can be used for its identification.

m/z	Interpretation
158	Molecular Ion $[M]^+$
127	$[M - \text{OCH}_3]^+$
126	$[M - \text{CH}_3\text{OH}]^+$
98	$[M - \text{CO}_2\text{CH}_3 - \text{H}]^+$
59	$[\text{CO}_2\text{CH}_3]^+$

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the raw spectral data is not provided in the search results, ^1H NMR and ^{13}C NMR are standard techniques for the structural elucidation of **Dimethyl ethylenemalonate**.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, most notably the C=O of the ester groups and the C=C of the ethylenedimethane group.

Synthesis of Dimethyl Ethylenemalonate

The most common and efficient method for the synthesis of **Dimethyl ethylenemalonate** is the Knoevenagel condensation of acetaldehyde with dimethyl malonate.^{[7][8]} This reaction involves the nucleophilic addition of the enolate of dimethyl malonate to the carbonyl group of acetaldehyde, followed by dehydration.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the Knoevenagel condensation to synthesize **Dimethyl ethylenemalonate**. This protocol is based on established chemical principles and may require optimization for specific laboratory conditions.

Materials:

- Dimethyl malonate
- Acetaldehyde
- A weak base catalyst (e.g., piperidine, pyridine, or an amine salt)
- Anhydrous solvent (e.g., toluene, dichloromethane, or ethanol)
- Dehydrating agent (e.g., anhydrous magnesium sulfate or a Dean-Stark apparatus if using an azeotropic solvent)

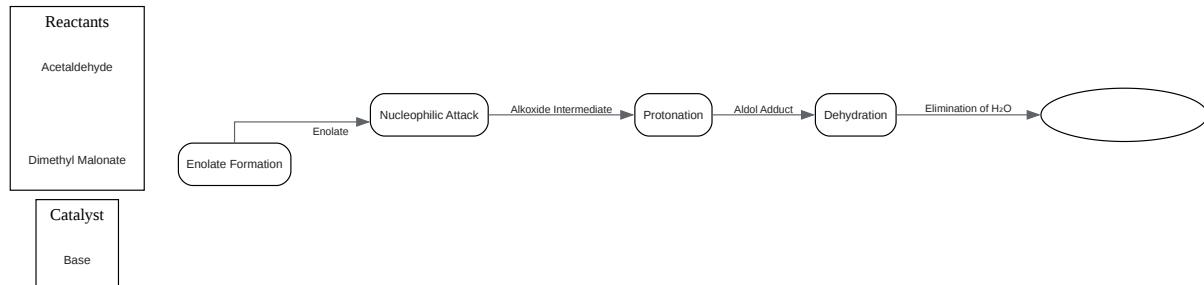
Procedure:

- To a reaction vessel equipped with a stirrer, condenser, and possibly a Dean-Stark trap, add dimethyl malonate and the chosen solvent.
- Add a catalytic amount of the weak base.
- Slowly add acetaldehyde to the mixture while stirring. An exothermic reaction may be observed.
- Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to neutralize the basic catalyst, followed by washing with brine.
- Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by vacuum distillation to obtain pure **Dimethyl ethylenemalonate**.

Note: A specific literature procedure involves the reaction of dimethyl malonate and acetaldehyde in the presence of acetic anhydride and lithium bromide at 80 °C.[7]

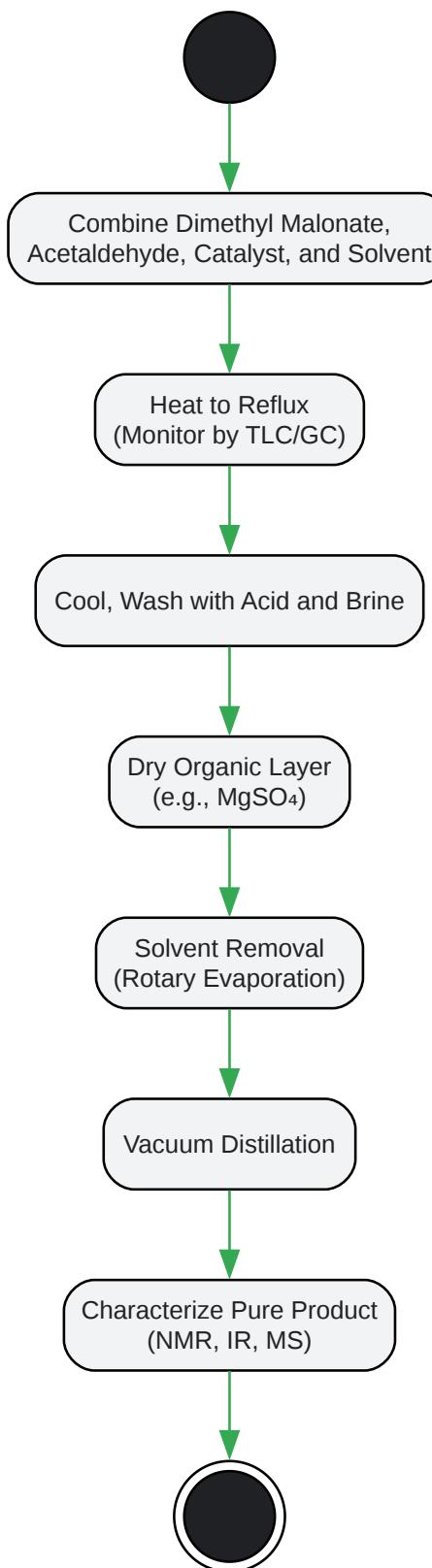
Applications in Research and Drug Development


Dimethyl ethylenemalonate is a valuable intermediate in organic synthesis, with notable applications in the construction of complex molecules and in medicinal chemistry.

- Michael Acceptor: It serves as an electrophile in catalytic asymmetric Michael additions, a powerful C-C bond-forming reaction.[1][5]
- Synthesis of Heterocycles: It is a precursor for the synthesis of various heterocyclic compounds.
- Pharmaceutical Intermediate: The malonate functional group is a common feature in the synthesis of various pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[9] **Dimethyl ethylenemalonate** can be used to introduce this functionality into a molecule.
- Preparation of N-bound α -cyanocarbanion complexes.[5]

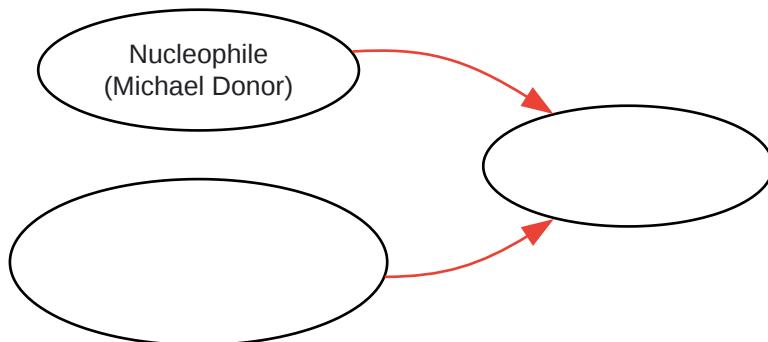
Visualizing Chemical Processes

The following diagrams, generated using the DOT language, illustrate the key chemical processes involving **Dimethyl ethylenemalonate**.


Knoevenagel Condensation: Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Mechanism of the Knoevenagel Condensation.


Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and purification.

Application in Michael Addition

[Click to download full resolution via product page](#)

Caption: Role as a Michael Acceptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 亚乙基丙二酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Dimethyl ethylenemalonate | C7H10O4 | CID 581096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. DIMETHYL ETHYLDENEMALONATE CAS#: 17041-60-0 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. DIMETHYL ETHYLDENEMALONATE synthesis - chemicalbook [chemicalbook.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. talentchemicals.com [talentchemicals.com]
- To cite this document: BenchChem. [CAS number and molecular structure of Dimethyl ethylenemalonate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b099043#cas-number-and-molecular-structure-of-dimethyl-ethylidenemalonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com